Lower Predicted pKa of the N-Ethyl Derivative Relative to the Primary Amine Analog
The predicted acid dissociation constant (pKa) of N-ethyl-1-(pyridin-3-yl)ethan-1-amine is 8.19 ± 0.19 , whereas the pKa of the non-ethylated analog 1-(pyridin-3-yl)ethanamine is 8.81 ± 0.29 . The N-ethyl substitution lowers the basicity of the amine by approximately 0.62 pKa units, indicating a weaker conjugate acid.
| Evidence Dimension | Predicted pKa (basicity of the amine nitrogen) |
|---|---|
| Target Compound Data | 8.19 ± 0.19 (predicted) |
| Comparator Or Baseline | 1-(Pyridin-3-yl)ethanamine (CAS 56129-55-6): 8.81 ± 0.29 (predicted) |
| Quantified Difference | ∆pKa ≈ -0.62 |
| Conditions | Predicted values from ChemicalBook; experimental conditions not specified. |
Why This Matters
A lower pKa reduces the fraction of protonated amine at physiological pH, potentially improving membrane permeability and altering salt formation requirements during formulation.
